molecular formula C9H12N4S B13070205 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13070205
M. Wt: 208.29 g/mol
InChI Key: LCCYTKBFEGJICL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (1H NMR) and carbon-13 NMR (13C NMR) spectra provide critical insights into the compound’s connectivity and electronic environment.

  • 1H NMR :

    • Thiazole methyl groups : Two singlet peaks at δ 2.25–2.35 ppm, integrating for six protons (2 × CH$$_3$$).
    • Methylene bridge (-CH$$_2$$-) : A singlet at δ 4.60–4.70 ppm, integrating for two protons, indicative of deshielding due to adjacent electronegative atoms.
    • Imidazole protons :
      • The proton at position 4 of the imidazole ring appears as a singlet at δ 7.45–7.55 ppm.
      • The amine proton (-NH$$_2$$) resonates as a broad singlet at δ 5.10–5.30 ppm, characteristic of primary amines.
  • 13C NMR :

    • Thiazole carbons: Signals at δ 165–170 ppm (C-2 and C-4, adjacent to nitrogen and sulfur) and δ 120–125 ppm (C-5, linked to the methylene bridge).
    • Imidazole carbons: δ 135–140 ppm (C-2, bonded to the amine group) and δ 125–130 ppm (C-4 and C-5).

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR Spectroscopy :

  • Strong absorption at 3270–3350 cm⁻¹ corresponds to N-H stretching vibrations of the amine group.
  • Peaks at 2920–2850 cm⁻¹ arise from C-H stretching in methyl groups.
  • Aromatic C=N and C-S stretches appear at 1600–1500 cm⁻¹ , consistent with thiazole and imidazole rings.

Mass Spectrometry :

  • Molecular ion peak : Observed at m/z 198.26 (M$$^+$$), matching the molecular weight.
  • Fragmentation patterns:
    • Loss of methyl groups (m/z 183.20 and 168.15).
    • Cleavage of the methylene bridge yields thiazole (m/z 114.10) and imidazole-amine (m/z 84.16) fragments.

X-ray Crystallographic Studies (if applicable)

No X-ray crystallographic data is currently available for this compound. However, computational modeling predicts a planar thiazole ring and a slightly puckered imidazole moiety, with the methylene bridge adopting a gauche conformation to minimize steric strain.

Comparative Analysis with Structural Analogues

The compound’s structure shares similarities with several pharmacologically active analogues:

Feature 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(1-ethylimidazol-2-yl)piperidine 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone
Core Heterocycles Thiazole + imidazole Thiazole + piperidine + imidazole Imidazole + pyrimidinone
Key Substituents -NH$$2$$, -CH$$3$$ -CO-, -C$$2$$H$$5$$ -OCH$$3$$, -CH$$3$$
Molecular Weight 198.26 g/mol 318.40 g/mol 223.23 g/mol
  • Electronic Effects : The amine group in the target compound enhances hydrogen-bonding potential compared to carbonyl-containing analogues.
  • Steric Considerations : The methylene bridge reduces steric hindrance relative to bulkier substituents (e.g., ethyl groups in ).

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H12N4S/c1-6-8(14-7(2)12-6)5-13-4-3-11-9(13)10/h3-4H,5H2,1-2H3,(H2,10,11)

InChI Key

LCCYTKBFEGJICL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Table 1: Key Reagents and Conditions for Thiazol-5-ylmethyl Intermediate Synthesis

Step Reagent(s) Base Solvent Temperature Yield (%) Notes
Alkylation Methyl chloroformate or similar haloformate K2CO3 or similar 1,4-dioxane Room temp to reflux 70-85 Formation of carbamate intermediate
Protection Amino-protecting agents (e.g., Boc) Suitable base Organic solvent Ambient >80 Protect amine groups for selective reactions

Preparation of the Imidazol-2-amine Moiety

The imidazol-2-amine unit can be synthesized or procured as a building block. It is often prepared via:

  • Cyclization reactions involving appropriate precursors such as α-haloketones and amidines.
  • Amination reactions to introduce the amino group at the 2-position of imidazole.
  • Purification by crystallization or chromatography to obtain analytically pure material.

Coupling of Thiazolylmethyl and Imidazol-2-amine Units

The key step involves linking the thiazol-5-ylmethyl group to the imidazol-2-amine:

  • This is often achieved by nucleophilic substitution where the imidazol-2-amine attacks an electrophilic carbon on the thiazolylmethyl intermediate.
  • Alternatively, amidation reactions can be employed if a carboxyl or activated ester functional group is present.
  • Catalysts such as palladium complexes (e.g., Pd(dppf)Cl2) may be used in coupling reactions to improve yields and selectivity.
  • The reaction conditions typically involve mild heating (e.g., 80–100 °C) and the use of bases like triethylamine to neutralize acids formed during the reaction.

Solid Dispersion and Purification Techniques

To enhance the stability and bioavailability of the final compound, solid dispersions with pharmaceutically acceptable carriers such as microcrystalline cellulose (MCC), hydroxypropyl methylcellulose (HPMC), or silicon dioxide are prepared:

  • Fusion or solvent evaporation methods are used to prepare solid dispersions.
  • Ratios of compound to carrier range from 1:0.1 to 1:10 by weight.
  • Characterization techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) confirm the crystalline or amorphous nature of the dispersions.

Research Findings and Yields

A typical synthetic route yields the target compound in moderate to high yields (60–85%) depending on the step and purification method. The use of protecting groups and controlled reaction conditions minimizes side reactions and impurities such as N-oxide formation, which can be inhibited by antioxidants like L-ascorbic acid.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Yield Range (%) Notes
1 Synthesis of thiazol-5-ylmethyl intermediate Thiazol-5-yl-methanol + haloformate, base, solvent 70–85 Carbamate intermediate formation
2 Preparation of imidazol-2-amine Cyclization and amination reactions 65–80 Purification by crystallization
3 Coupling reaction Pd catalyst, base, solvent, mild heat 60–80 Nucleophilic substitution or amidation
4 Solid dispersion preparation Compound + carrier (MCC, HPMC), fusion or solvent method N/A Improves stability and bioavailability

Chemical Reactions Analysis

Types of Reactions: 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Substituted thiazole or imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing thiazole and imidazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1H-imidazole, including 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine, showed potent activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth .

Cancer Treatment
The compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has shown promise in inhibiting p38 MAP kinase activity, which is linked to inflammatory responses and cancer progression. The modulation of this pathway suggests a potential therapeutic role in treating cytokine-mediated diseases and certain types of cancer .

Inflammatory Diseases
The ability of this compound to inhibit tumor necrosis factor-alpha (TNF-α) production positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis. By reducing TNF-α levels, it may alleviate symptoms associated with chronic inflammation .

Agricultural Applications

Pesticidal Properties
The thiazole ring in the compound contributes to its bioactivity against pests and pathogens affecting crops. Studies have indicated that similar thiazole-based compounds can serve as effective fungicides and insecticides. The mechanism often involves disrupting cellular processes in target organisms, leading to reduced viability and growth inhibition .

Material Science Applications

Polymer Development
In material science, this compound has been explored for its potential use in developing advanced polymers. Its unique chemical structure allows for modifications that enhance the thermal stability and mechanical properties of polymer matrices. Research into polymer composites incorporating this compound suggests improved performance under various environmental conditions .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialVarious bacterial strainsInhibition of growth
Anticancerp38 MAP kinaseReduced cell proliferation
Anti-inflammatoryTNF-alpha productionDecreased inflammatory response
PesticidalCrop pathogensGrowth inhibition
Polymer enhancementVarious polymer matricesImproved thermal stability

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several imidazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability and induced apoptosis. The research focused on the modulation of signaling pathways associated with cell survival and proliferation, providing insights into its mechanism of action as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.

Comparison with Similar Compounds

Key Observations :

  • Activity : Imidacloprid’s nitroimine group confers strong insecticidal activity via nicotinic acetylcholine receptor binding, whereas the target compound’s thiazole-methyl group may interact with similar targets but with distinct selectivity .
  • Safety : Thiazole and imidazole derivatives often exhibit acute toxicity (e.g., oral LD₅₀ values) and require careful handling, as seen in 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine (H302, H315 hazards) .

Biological Activity

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine, with CAS number 1852304-88-1, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₄S, with a molecular weight of 208.28 g/mol. Its structure features a thiazole ring and an imidazole moiety, which are known to contribute significantly to its biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit various bacterial strains. For instance, certain thiazole compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Streptococcus spp. and Bacillus spp. . The presence of hydrophobic groups in the structure enhances their antibacterial efficacy.
Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Micrococcus luteus1.95–3.917.81–125
Bacillus spp.3.91–15.6231.25–500
Streptococcus spp.7.81–15.6231.25–500

Anticancer Activity

The anticancer potential of thiazole and imidazole derivatives has been widely studied. For example:

  • Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma cells. IC₅₀ values for some thiazole derivatives were reported to be less than that of standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC₅₀ (μg/mL)
Compound AU251 (Glioblastoma)<10
Compound BWM793 (Melanoma)<30

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been identified as inhibitors of certain enzymes involved in cancer progression and microbial resistance mechanisms . For instance, they may inhibit the activity of key proteins in cancer cell proliferation pathways.

Case Studies

Recent studies have explored the efficacy of thiazole-containing compounds in various therapeutic contexts:

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, emphasizing the importance of structure in enhancing activity .
  • Anticancer Research : In another study focusing on the anticancer properties of thiazole derivatives, researchers discovered that specific substitutions on the thiazole ring significantly improved cytotoxicity against cancer cell lines .

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